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Compound of Interest

Compound Name: 2,4-Dibromo-N-ethylaniline

Cat. No.: B15435796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a detailed experimental protocol for the synthesis of 2,4-dibromo-N-
ethylaniline via the electrophilic bromination of N-ethylaniline. The ethylamino group is a

strongly activating, ortho-, para-directing substituent on the benzene ring, making the reaction

proceed readily. However, this high reactivity can also lead to the formation of polybrominated

products.[1] To selectively obtain the 2,4-dibromo derivative, careful control of the reaction

conditions, particularly the stoichiometry of the brominating agent, is essential. The use of a

polar solvent like glacial acetic acid helps to facilitate the reaction.[2][3] This protocol is based

on established principles of electrophilic aromatic substitution and analogies to the bromination

of similar N-alkylanilines.

Reaction Scheme
N-ethylaniline reacts with two equivalents of molecular bromine in a suitable solvent to yield

2,4-dibromo-N-ethylaniline. The ethylamino group directs the incoming bromine electrophiles

to the ortho and para positions.

Experimental Protocol
Materials and Reagents:
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N-ethylaniline (C₈H₁₁N)

Bromine (Br₂)

Glacial Acetic Acid (CH₃COOH)

Sodium bisulfite (NaHSO₃)

Sodium bicarbonate (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Ethanol (C₂H₅OH)

Dichloromethane (CH₂Cl₂)

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker,

etc.)

Stirring apparatus (magnetic stirrer and stir bar)

Ice bath

Rotary evaporator

Filtration apparatus (Büchner funnel and flask)

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a

dropping funnel, dissolve N-ethylaniline (e.g., 0.1 mol, 12.12 g) in 100 mL of glacial acetic

acid. Cool the flask in an ice bath to 0-5 °C.

Addition of Bromine: Prepare a solution of bromine (0.2 mol, 31.96 g, approx. 10.2 mL) in 50

mL of glacial acetic acid. Add this solution dropwise to the stirred N-ethylaniline solution over

a period of 60-90 minutes, ensuring the temperature of the reaction mixture does not exceed

10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker

containing 500 mL of ice-cold water. A precipitate of the crude product should form.

Work-up:

To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise

until the reddish-brown color of bromine disappears.

Neutralize the acidic solution by the slow and careful addition of a saturated sodium

bicarbonate solution until the effervescence ceases.

Extract the product with dichloromethane (3 x 100 mL).

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100

mL).

Dry the organic layer over anhydrous sodium sulfate.

Purification:

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator

to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an

ethanol-water mixture, to obtain the final 2,4-dibromo-N-ethylaniline.

Characterization: The identity and purity of the final product can be confirmed by techniques

such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation
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Parameter Value Notes

Reactants

N-ethylaniline
Molecular Weight: 121.18

g/mol

Bromine
Molecular Weight: 159.81

g/mol

Use with caution in a well-

ventilated fume hood.

Product

2,4-dibromo-N-ethylaniline Molecular Formula: C₈H₉Br₂N

Molecular Weight: 278.97

g/mol

Physical Properties

(Analogous Compounds)

2,4-dibromo-N-methylaniline
Molecular Weight: 264.94

g/mol [4]

2,6-dibromo-4-ethylaniline
Molecular Weight: 278.97

g/mol [5]

4-bromo-N,N-dimethylaniline Melting Point: 55 °C[6]

4-bromo-2-ethylaniline Density: 1.412 g/mL at 25 °C

Note: Specific yield and melting point data for 2,4-dibromo-N-ethylaniline are not readily

available in the searched literature. The provided data for analogous compounds can serve as

a reference.

Experimental Workflow

Reactants:
N-ethylaniline

Bromine
Glacial Acetic Acid

Reaction:
- Dissolve N-ethylaniline in Acetic Acid

- Cool to 0-5 °C
- Add Bromine solution dropwise

- Stir at room temperature

Quenching:
- Pour into ice-water

- Add Sodium Bisulfite

Neutralization:
- Add Sodium Bicarbonate

Extraction:
- Dichloromethane

Drying:
- Anhydrous Sodium Sulfate

Purification:
- Rotary Evaporation

- Recrystallization (Ethanol)

Final Product:
2,4-dibromo-N-ethylaniline
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15435796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

